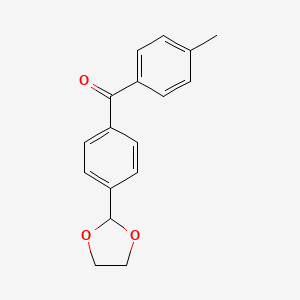

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

説明

The compound “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “4-(1,3-Dioxolan-2-YL)” part suggests that a dioxolane ring is attached to the fourth carbon of one of the phenyl rings . Dioxolanes are a type of acetal and are commonly used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzophenone core with a dioxolane ring attached to the fourth carbon of one of the phenyl rings and a methyl group attached to the fourth carbon of the other phenyl ring .

Chemical Reactions Analysis

Benzophenones are known to undergo a variety of chemical reactions, including reduction, acylation, and various types of condensation reactions . The presence of the dioxolane ring could potentially influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzophenones generally have high boiling points and are typically crystalline solids at room temperature . The presence of the dioxolane ring and the methyl group could influence properties such as solubility, melting point, and boiling point .

科学的研究の応用

Synthesis and Transformation in Organic Chemistry

4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone and its derivatives have been used in various synthetic and transformation processes in organic chemistry. For example, 5-Methyl-4H-1,3-dioxins, which are structurally related, have been transformed into 4-hydroxymethyl-4-methyl-1,3-dioxolanes through oxidation and rearrangement processes. This transformation has been studied for its stereochemical implications (Flock, Frauenrath, & Wattenbach, 2005).

Corrosion Inhibition

Compounds related to this compound have been investigated for their potential as corrosion inhibitors. A study demonstrated that certain derivatives were effective inhibitors for mild steel in sulphuric acid solution. This was confirmed through various analytical techniques, including electrochemical impedance spectroscopy and scanning electron microscopy (Boutouil et al., 2020).

Electroreduction and Electropolymerization

The electrochemical reduction of molecules like 4-Methylbenzophenone has been facilitated using poly(pyrroles) synthesized from chiral pyrrole monomers. This process achieves the electroreduction of prochiral organic molecules with significant optical purity (Schwientek, Pleus, & Hamann, 1999).

Polymerization and Photopolymerization

The derivatives of this compound have been utilized in polymerization processes. For instance, the compound 4-(2-methacryloxy)methylbenzophenone has been synthesized for use as a polymerizable photo-initiator. This has applications in improving the polymerization kinetics of certain monomer systems (Xiaoqing, 2012).

Antimycotic Properties

Some derivatives exhibit antimycotic properties. For instance, compounds like 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles show significant in vitro activity against various fungi and bacteria. These compounds have been synthesized from phenylacetyl bromides or 1-(phenylacetyl)imidazoles (Heeres & van Cutsem, 1981).

Photochemistry

The photochemical reactions of molecules like 4-Methylbenzophenone have been a subject of study, particularly in exploring the reactivity and stability under various conditions, such as UV irradiation and different solvent environments (Ma et al., 2013).

作用機序

Target of Action

Compounds with similar structures, such as azoxybenzenes, are known to have various biological activities . They are widely used as liquid crystals, natural and synthetic compounds with insecticidal activity, plant growth stimulators, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .

Mode of Action

It’s worth noting that the reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .

Biochemical Pathways

It’s known that azoxybenzenes can be synthesized through the oxidation of aromatic amines and azo compounds, and the reduction of nitroso compounds .

Result of Action

Azoxybenzenes with carbonyl groups can be used as starting compounds for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .

Safety and Hazards

将来の方向性

The study of benzophenone derivatives is a rich field with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . The unique properties imparted by the dioxolane ring could make “4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone” an interesting subject for future research .

生化学分析

Biochemical Properties

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth, differentiation, and apoptosis . By affecting MAPK signaling, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can induce changes in gene expression, leading to altered cellular responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites.

Molecular Mechanism

At the molecular level, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions collectively contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, degradation products may accumulate, potentially altering the compound’s biochemical activity. Long-term studies have shown that prolonged exposure to 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can lead to adaptive cellular responses, including changes in gene expression and metabolic activity, which may persist even after the compound is removed.

Dosage Effects in Animal Models

The effects of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may occur, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular and organismal health.

Metabolic Pathways

4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of critical metabolites within cells.

Transport and Distribution

Within cells and tissues, 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can influence its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific cellular processes.

Subcellular Localization

The subcellular localization of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the mitochondria can enable 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone to influence mitochondrial function and energy metabolism. Similarly, accumulation in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

特性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMYIZGGINBBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645097 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-84-7 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。